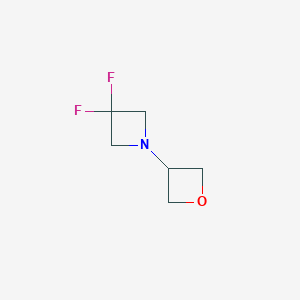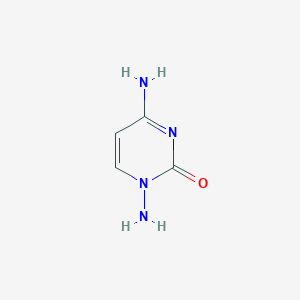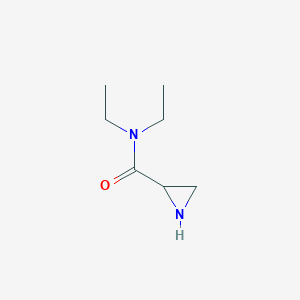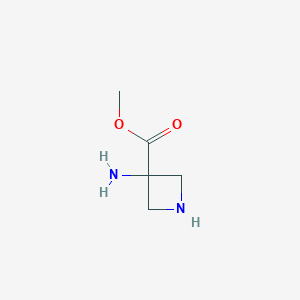
2-(Azepan-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azepan-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H17NO. It is a member of the azepane family, which consists of seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an azepane ring attached to an ethan-1-ol group. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Azepan-2-yl)ethan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1,6-hexanediol with p-toluenesulfonic acid to form 1,6-di(p-toluenesulfonate)hexane, which is then reacted with ethanolamine to yield this compound . Another method involves the reaction of 2-(azepan-1-yl)ethan-1-ol with methacryloyl chloride in the presence of triethylamine and anhydrous dichloromethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common in industrial settings to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azepan-2-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base, leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted azepane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Azepan-2-yl)ethan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Azepan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Azepan-1-yl)ethanol
- 2-(Azepan-1-yl)ethyl methacrylate
- 2-(Azepan-1-yl)ethan-1-amine
Uniqueness
2-(Azepan-2-yl)ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
32537-59-0 |
|---|---|
Molekularformel |
C8H17NO |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
2-(azepan-2-yl)ethanol |
InChI |
InChI=1S/C8H17NO/c10-7-5-8-4-2-1-3-6-9-8/h8-10H,1-7H2 |
InChI-Schlüssel |
SCOAZWTYYSRFOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(NCC1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923400.png)


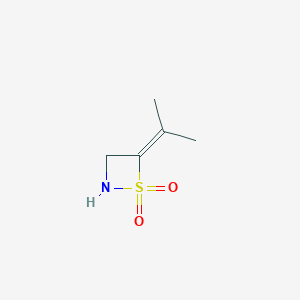
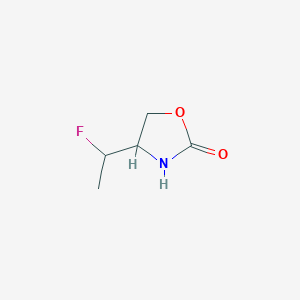


![6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11923439.png)
